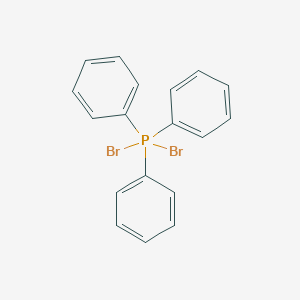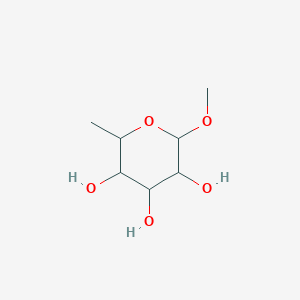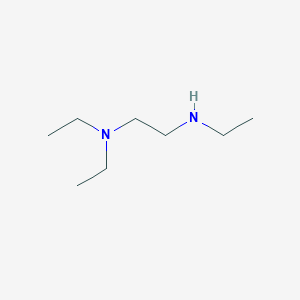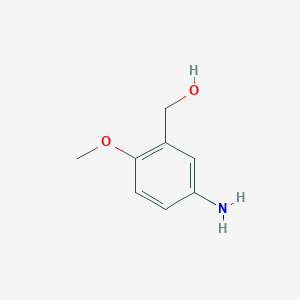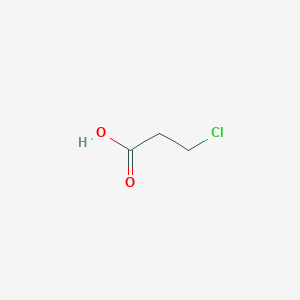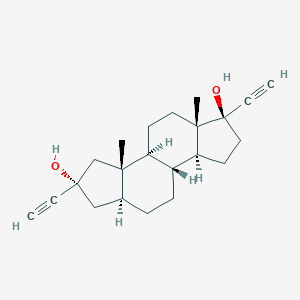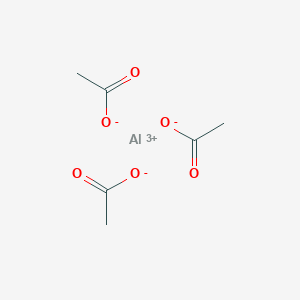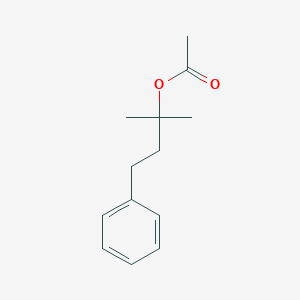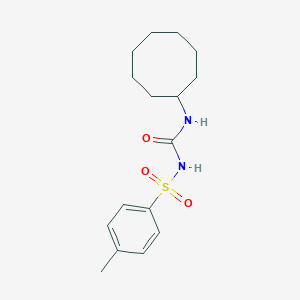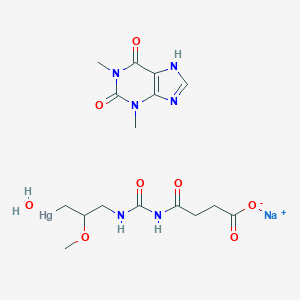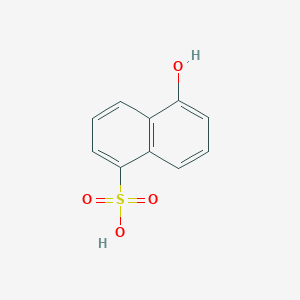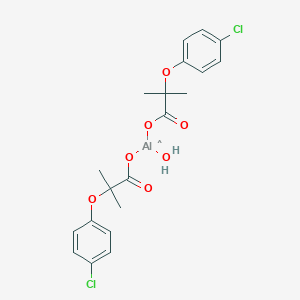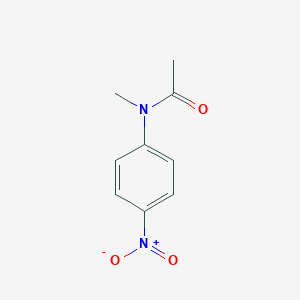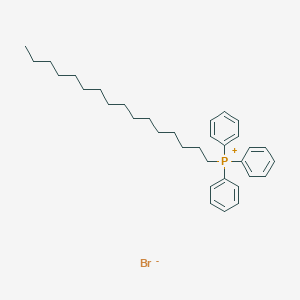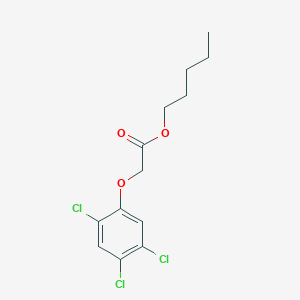
2,4,5-T-pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-T-pentyl is a synthetic compound that belongs to the phenoxy herbicide family. It is used as a pesticide to control weeds in various crops. The compound has been extensively studied for its chemical and biological properties, and its potential applications in scientific research.
Mecanismo De Acción
2,4,5-T-pentyl acts by disrupting the hormonal balance of plants. It inhibits the production of auxins, which are plant hormones that regulate growth and development. By inhibiting auxin production, the compound disrupts the normal growth patterns of plants, leading to stunted growth and eventual death.
Biochemical and Physiological Effects:
2,4,5-T-pentyl has been shown to have a low toxicity to humans and animals. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The compound has been shown to have a low potential for bioaccumulation in the environment, which makes it a suitable candidate for weed control in crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,5-T-pentyl in lab experiments include its low toxicity and low potential for bioaccumulation. The compound is also readily available and relatively inexpensive. However, the limitations include its specificity for weed control and its potential for environmental contamination if not used properly.
Direcciones Futuras
For research include the development of new herbicides, study of the molecular mechanisms involved in auxin production, investigation of potential pharmacological properties, and study of environmental fate and transport.
Métodos De Síntesis
The synthesis of 2,4,5-T-pentyl involves the reaction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with pentanol in the presence of a catalyst. The reaction yields 2,4,5-T-pentyl as a clear liquid with a characteristic odor. The compound can be purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
2,4,5-T-pentyl has been used in various scientific research applications, including:
1. Plant Physiology: The compound has been used to study the physiological effects of herbicides on plant growth and development. It has been shown to inhibit the growth of weeds by disrupting their hormonal balance.
2. Environmental Science: 2,4,5-T-pentyl has been used to study the environmental fate and transport of herbicides in soil and water. It has been shown to have a low mobility and persistence in soil, which makes it a suitable candidate for weed control in crops.
3. Pharmacology: The compound has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Propiedades
Número CAS |
120-39-8 |
|---|---|
Nombre del producto |
2,4,5-T-pentyl |
Fórmula molecular |
C13H15Cl3O3 |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
pentyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-13(17)8-19-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3 |
Clave InChI |
BNANYJKQNHOIPC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Otros números CAS |
120-39-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



